molecular formula C7H9NO2 B14498466 Methyl 2-isocyano-3-methylbut-2-enoate CAS No. 64765-69-1

Methyl 2-isocyano-3-methylbut-2-enoate

Cat. No.: B14498466
CAS No.: 64765-69-1
M. Wt: 139.15 g/mol
InChI Key: XFFNUGSPLJSZBF-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-3-methylbut-2-enoate is an α,β-unsaturated ester featuring a reactive isocyano (-NC) group at the β-position and a methyl ester moiety at the α-carbon. This compound’s structure combines the electron-withdrawing properties of the ester group with the nucleophilic and electrophilic duality of the isocyano group, making it a versatile intermediate in organic synthesis. The isocyano group distinguishes it from related esters, offering unique reactivity in cycloadditions and metal-catalyzed transformations.

Properties

CAS No.

64765-69-1

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl 2-isocyano-3-methylbut-2-enoate

InChI

InChI=1S/C7H9NO2/c1-5(2)6(8-3)7(9)10-4/h1-2,4H3

InChI Key

XFFNUGSPLJSZBF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)[N+]#[C-])C

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Methyl 2-isocyano-3-methylbut-2-enoate (C₇H₉NO₂) features a conjugated system with an isocyano group at the α-position and a methyl substituent at the β-position of the unsaturated ester (Fig. 1). The compound’s reactivity is influenced by the electron-withdrawing ester group and the nucleophilic isocyano moiety, enabling participation in cycloadditions and multicomponent reactions.

Synthetic Routes and Methodologies

Esterification Followed by Isocyano Group Introduction

A two-step approach involves synthesizing the α,β-unsaturated ester backbone followed by introducing the isocyano group.

Synthesis of Methyl 3-Methylbut-2-Enoate

The precursor methyl 3-methylbut-2-enoate can be prepared via acid-catalyzed esterification of 3-methylbut-2-enoic acid with methanol. A green chemistry method using ionic liquid catalysts (e.g., [MIMPS][HSO₄⁻]) under reflux conditions achieves yields exceeding 97%. Key steps include:

  • Refluxing 3-methylbut-2-enoic acid with methanol and ionic liquid catalyst.
  • Neutralization with saturated sodium carbonate.
  • Distillation under reduced pressure to isolate the ester.
Introduction of the Isocyano Group

The isocyano group is introduced via formamide dehydration (Hofmann isocyanide synthesis):

  • Amination : React methyl 3-methylbut-2-enoate with ammonia under autoclave conditions (45°C, 200 psi) to form methyl 2-amino-3-methylbut-2-enoate.
  • Formylation : Treat the amine with formic acid to yield methyl 2-formamido-3-methylbut-2-enoate.
  • Dehydration : Use phosphorus oxychloride (POCl₃) to dehydrate the formamide, producing the isocyano derivative.

Reaction Conditions :

  • Temperature: 0–45°C
  • Catalysts: POCl₃ or phosgene analogs
  • Solvents: Dichloromethane or dioxane.

Multicomponent Reactions

The Ugi and Passerini reactions offer single-step alternatives by combining an aldehyde, amine, isocyanide, and carboxylic acid. For this compound, a modified Ugi reaction could involve:

  • Reactants :
    • Aldehyde: 3-Methylbut-2-enal
    • Isocyanide: Preformed isocyanoacetate
    • Carboxylic Acid: Methacrylic acid
  • Conditions :
    • Solvent: Methanol or ethanol
    • Temperature: Room temperature to 50°C
    • Time: 12–24 hours.

This method remains theoretical but aligns with documented isocyanide reactivity.

Industrial-Scale Production Considerations

Catalytic Dehydrogenation

Industrial synthesis may adapt catalytic dehydrogenation techniques used for analogous aldehydes:

  • Catalyst : Palladium on carbon (Pd/C) or copper chromite.
  • Substrate : 3-Methylbut-3-en-1-ol.
  • Conditions : 150–200°C, 10–20 bar H₂ pressure.

Modifying this process to incorporate ester and isocyano functionalities requires additional steps but leverages existing infrastructure.

Mechanistic Insights and Byproduct Management

Key Reaction Mechanisms

  • Formamide Dehydration : POCl₃ reacts with the formamide’s oxygen, facilitating elimination of HCl and H₂O to generate the isocyano group.
  • Autoclave Amination : Ammonia undergoes nucleophilic addition to the α,β-unsaturated ester, followed by proton transfer and saturation of the double bond.

Byproducts and Mitigation

  • Unreacted Amine : Neutralize with HCl in dioxane to form water-soluble ammonium salts.
  • Polymerization : Inhibit by maintaining low temperatures (<50°C) and using radical scavengers like hydroquinone.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Formamide Dehydration 58–70 Moderate High
Multicomponent Ugi N/A Low Moderate
Catalytic Dehydrogenation 75–85 High Low

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyano-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.

    Substitution: The isocyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted products with various functional groups replacing the isocyano group.

Scientific Research Applications

Methyl 2-isocyano-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-isocyano-3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural and functional differences between Methyl 2-isocyano-3-methylbut-2-enoate and related compounds:

Compound Name Functional Groups Key Structural Features Reactivity Profile
This compound Isocyano, methyl ester, α,β-unsaturated Linear chain with conjugated double bond High reactivity via isocyano group
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone, methyl ester Non-conjugated system with keto group Condensation reactions for heterocycles
Sandaracopimaric acid methyl ester Diterpenoid backbone, methyl ester Polycyclic terpene structure Low reactivity; used in resin analysis
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate Imidazole, methyl ester, aryl groups Heterocyclic aromatic system Biological activity (e.g., antimicrobial)

Physical and Chemical Properties

  • Volatility: The target compound’s smaller size and isocyano group suggest higher volatility compared to diterpenoid esters (e.g., sandaracopimaric acid methyl ester) but lower than simple aliphatic esters (e.g., methyl laurate ).
  • Solubility: Expected to be polar and soluble in organic solvents (e.g., benzene, DCM), similar to other methyl enoates .

Analytical Characterization

  • Spectroscopy : Expected IR peaks for -NC (2100–2150 cm⁻¹) and ester C=O (1700–1750 cm⁻¹), similar to methyl shikimate’s FTIR profile .
  • Chromatography: Retention times in GC/MS would differ significantly from terpenoid methyl esters (e.g., communic acid methyl esters ) due to structural simplicity.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing Methyl 2-isocyano-3-methylbut-2-enoate?

Answer:

  • Spectroscopy : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm the isocyano group (δ ~160-180 ppm for isocyanides) and ester carbonyl (δ ~165-175 ppm). IR spectroscopy can validate the isocyano stretch (~2150 cm1^{-1}) and ester C=O (~1720 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction is critical for resolving stereochemistry and molecular geometry. Refinement via SHELXL (for small-molecule accuracy) and visualization with ORTEP-3 (for thermal ellipsoid diagrams) are standard .
  • Data Contradictions : Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. Cross-validate using computational methods (DFT) or variable-temperature NMR.

Basic: How can solvent selection influence the crystallization of this compound?

Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., acetone, ethyl acetate) often yield higher-quality crystals due to moderate solubility.

  • Evaporation vs. Diffusion : Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) minimizes disorder. Diffusion methods (layering with a non-solvent) are preferable for air-sensitive compounds.

  • Table 1 : Example crystallization conditions:

    Solvent SystemCrystal QualityDisorder LevelReference Method
    Acetone/HexaneHighLowSlow evaporation
    DCM/PentaneModerateHighVapor diffusion

    Data refinement should use SHELXL to address disorder .

Advanced: How can graph set analysis elucidate hydrogen-bonding patterns in this compound crystals?

Answer:

  • Methodology : Apply Etter’s graph set theory to classify hydrogen bonds into motifs (e.g., R22(8)\text{R}_2^2(8) rings). Use SHELXL-derived bond metrics (distances/angles) to identify donor-acceptor pairs .
  • Case Study : If the compound forms dimeric motifs via N–H···O interactions, categorize these as D(2)\text{D}(2) or chain motifs. ORTEP-3 diagrams can overlay theoretical vs. experimental geometries .
  • Contradictions : Disagreements between predicted and observed motifs may indicate competing non-covalent interactions (e.g., van der Waals forces from the methyl groups).

Advanced: What computational strategies validate the reactivity of this compound in cycloaddition reactions?

Answer:

  • DFT Calculations : Optimize transition states for [4+1] cycloadditions using the isocyano group. Compare activation energies with experimental yields to identify rate-limiting steps.
  • Steric Effects : The 3-methylbut-2-enoate ester creates steric hindrance. Use molecular docking simulations (e.g., AutoDock Vina) to predict regioselectivity with dienophiles.
  • Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm proposed intermediates.

Advanced: How does SHELXD assist in resolving phase problems for this compound derivatives?

Answer:

  • Experimental Phasing : For heavy-atom derivatives (e.g., Se or Br-substituted analogs), use SHELXD to solve phases via single-wavelength anomalous dispersion (SAD).
  • Workflow :
    • Collect high-resolution data (≤1.0 Å).
    • Run SHELXD for substructure determination.
    • Refine with SHELXL and validate with SHELXE for figure-of-merit (FOM) metrics .
  • Challenges : Low occupancy of heavy atoms or twinning may require iterative density modification.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Isocyanides are irritants and potential neurotoxins. Use fume hoods, nitrile gloves, and air-tight containers.
  • Stability : Store under inert gas (N2_2/Ar) at -20°C to prevent polymerization. Monitor via TLC or NMR for degradation.

Advanced: How can high-throughput screening optimize reaction conditions for this compound?

Answer:

  • DoE (Design of Experiments) : Vary catalysts (e.g., Au(I) vs. Pd(0)), solvents, and temperatures in microplate arrays. Analyze yields via LC-MS.
  • Automation : Robotic liquid handlers enable rapid parameter testing. Use SHELXTL (Bruker AXS) pipelines for crystallographic data integration .

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